Trometamol-Salicylat
Übersicht
Beschreibung
Triethanolamine salicylate is an organic compound formed by the reaction of triethanolamine and salicylic acid. It is commonly used as a topical analgesic for the temporary relief of minor aches and pains of muscles and joints. Unlike other topical analgesics, trolamine salicylate has no distinct odor, which improves patient acceptability .
Wissenschaftliche Forschungsanwendungen
Triethanolamine salicylate has a variety of applications in scientific research:
Chemistry: It is used as a model compound in studies involving the synthesis and characterization of organic salts.
Wirkmechanismus
Target of Action
Trolamine salicylate primarily targets the cyclo-oxygenase (COX) enzymes . These enzymes are responsible for generating pro-inflammatory factors that induce pain and inflammation .
Mode of Action
Trolamine salicylate interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition blocks the production of prostaglandins and thromboxanes in inflammatory cells involved in generating pain and inflammation . The compound is thought to mediate its analgesic effect primarily through the inhibition of the COX-2 enzyme, an induced enzyme responsible for inflammatory responses and pain in muscle and joint disorders .
Biochemical Pathways
The primary biochemical pathway affected by Trolamine salicylate is the prostaglandin-thromboxane pathway . By inhibiting the COX enzymes, Trolamine salicylate prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . These molecules play a crucial role in mediating inflammatory responses, and their reduction leads to a decrease in inflammation and pain .
Pharmacokinetics
Trolamine salicylate displays low systemic absorption upon dermal or topical administration . This property contributes to the compound’s safety profile, as it minimizes the risk of systemic side effects. The compound’s bioavailability is primarily determined by its ability to penetrate the skin and reach the underlying tissues .
Result of Action
The molecular and cellular effects of Trolamine salicylate’s action primarily involve the reduction of inflammation and pain. By inhibiting the activity of COX enzymes, Trolamine salicylate blocks the production of pro-inflammatory factors, leading to a decrease in inflammation and pain in the muscles and joints .
Biochemische Analyse
Biochemical Properties
Trolamine salicylate plays a significant role in biochemical reactions, primarily through its interaction with cyclo-oxygenase (COX) enzymes. It inhibits COX enzymes, which are responsible for generating pro-inflammatory factors that induce pain and inflammation . Trolamine salicylate does not exhibit selectivity towards a specific COX enzyme isoform, meaning it can inhibit both COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain .
Cellular Effects
Trolamine salicylate affects various types of cells and cellular processes. It influences cell function by decreasing inflammation and providing analgesic effects . The compound’s inhibition of COX enzymes leads to a reduction in the synthesis of prostaglandins, which play a crucial role in cell signaling pathways related to inflammation and pain . This reduction in prostaglandin levels can also impact gene expression and cellular metabolism, as prostaglandins are involved in regulating these processes .
Molecular Mechanism
The molecular mechanism of trolamine salicylate involves its ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . At the molecular level, trolamine salicylate binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to decreased inflammation and pain . Additionally, trolamine salicylate may interact with other biomolecules, such as proteins and receptors, to exert its analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trolamine salicylate can change over time. The compound’s stability and degradation are important factors to consider. Trolamine salicylate is known to have low systemic absorption upon dermal or topical administration, which contributes to its low skin irritant properties . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with trolamine salicylate demonstrating sustained analgesic and anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of trolamine salicylate vary with different dosages in animal models. At therapeutic doses, trolamine salicylate provides effective analgesic and anti-inflammatory effects . At high doses, toxic or adverse effects may be observed, including gastrointestinal upset, mucosal ulceration, and altered hemostasis . It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing potential adverse effects .
Metabolic Pathways
Trolamine salicylate is involved in metabolic pathways that include the inhibition of COX enzymes . The compound interacts with enzymes such as COX-1 and COX-2, leading to a reduction in the production of prostaglandins . This inhibition affects metabolic flux and metabolite levels, as prostaglandins play a role in various metabolic processes . Additionally, trolamine salicylate may undergo metabolism in the liver, where it is converted to salicylic acid and other metabolites .
Transport and Distribution
Trolamine salicylate is transported and distributed within cells and tissues through various mechanisms. The compound’s low systemic absorption upon dermal or topical administration limits its distribution to the site of application . Trolamine salicylate may interact with transporters or binding proteins that facilitate its localization and accumulation in specific tissues . This localized distribution contributes to its targeted analgesic and anti-inflammatory effects .
Subcellular Localization
The subcellular localization of trolamine salicylate is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Trolamine salicylate’s activity and function can be affected by its localization within the cell, as it interacts with COX enzymes and other biomolecules involved in inflammation and pain pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethanolamine salicylate is synthesized by neutralizing salicylic acid with triethanolamine. The reaction typically occurs in a solvent such as propylene glycol. The process involves mixing the two reactants in the solvent and allowing the reaction to proceed at room temperature until the formation of the salt is complete .
Industrial Production Methods
In industrial settings, the production of trolamine salicylate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then purified and packaged for use in various formulations .
Analyse Chemischer Reaktionen
Types of Reactions
Triethanolamine salicylate primarily undergoes neutralization reactions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The primary reagents involved in the synthesis of trolamine salicylate are triethanolamine and salicylic acid. The reaction conditions are relatively mild, usually occurring at room temperature in a solvent like propylene glycol .
Major Products Formed
The major product formed from the reaction of triethanolamine and salicylic acid is trolamine salicylate itself. There are no significant by-products under standard reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Used as a pH adjuster and surfactant in various formulations.
Salicylic Acid: Commonly used in acne treatments and as an anti-inflammatory agent.
Methyl Salicylate: Another topical analgesic with a distinct odor, often used in muscle pain relief formulations.
Uniqueness
Triethanolamine salicylate is unique in that it combines the properties of triethanolamine and salicylic acid, resulting in a compound that is effective as a topical analgesic without the strong odor associated with other salicylates. Its ability to penetrate muscle tissue and provide localized pain relief makes it particularly valuable in medical and cosmetic applications .
Eigenschaften
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C6H15NO3/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAMYPIMMOEFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047969 | |
Record name | Trolamine salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
Record name | Trolamine salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
Record name | Trolamine salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inflammation and tissue damage in different conditions including arthritis, bursitis, joint disorder, bruises, and strains or sprains of muscle origin, induce mild to moderate pain and are associated with increase prostaglandin synthesis. This is thought to be a result of COX-2 enzyme induction. COX-2 is induced in inflammatory cells in case of cell injury, infection or activation from inflammatory cytokines such as interleukin (IL)-1 and tumor necrosis factor (TNF)-α. Upon activation, COX-2 produces prostanoid mediators of inflammation such as prostaglandins and thromboxanes. Trolamine salicylate mediates its analgesic effect by inhibiting the production of inflammatory mediators that sensitize nociceptive nerve endings and generate pain. | |
Record name | Trolamine salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2174-16-5 | |
Record name | Trolamine salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2174-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trolamine salicylate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trolamine salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzoic acid, 2-hydroxy-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trolamine salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salicylic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROLAMINE SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8O4040BHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.